An In-depth Technical Guide to (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine
An In-depth Technical Guide to (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine, a significant chiral intermediate in pharmaceutical research and development. The document details its chemical properties, synthesis, biological activities, and key experimental protocols, presenting quantitative data and signaling pathways to support advanced research applications.
1. Core Compound Identification
(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine is a chiral bicyclic compound featuring a thiazole ring fused to a tetrahydrobenzene moiety. It is a crucial building block in the synthesis of various biologically active molecules.
| Property | Value | Reference |
| CAS Number | 106092-09-5 | [1][2][3] |
| Molecular Formula | C₇H₁₁N₃S | [1][2][3] |
| Molecular Weight | 169.25 g/mol | [1][2] |
| Synonyms | (S)-(-)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)-N-Despropyl Pramipexole | [1] |
| Appearance | White to almost white powder or crystal | |
| Melting Point | 230.1-231.1 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
2. Synthesis and Chemical Reactions
The synthesis of (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine is a multi-step process. A common route involves the reaction of 4-acetamido-cyclohexanone with bromine, followed by the addition of thiourea and subsequent hydrolysis. The resolution of the racemic mixture using L(+)-tartaric acid is a critical step to obtain the enantiomerically pure (S)-form.[2]
Experimental Protocol: Synthesis of Racemic 2,6-Diamino-4,5,6,7-tetrahydro-benzothiazole [4][5]
This protocol describes a one-pot synthesis method.
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Step i: Bromination
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Dissolve 4-acetamido-cyclohexanone in water.
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React the solution with bromine to produce 2-bromo-4-acetamido-cyclohexanone.
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Step ii: Thiazole Ring Formation
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To the same reaction mixture, add thiourea.
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Heat the mixture, preferably to a temperature between 70°C and 90°C, to produce 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole.[5]
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-
Step iii: Hydrolysis
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Add an aqueous solution of hydrobromic acid to the mixture without isolating the intermediate from Step ii.
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Reflux the reaction mixture for several hours to hydrolyze the acetylamino group, yielding 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole dihydrobromide.[4]
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-
Step iv: Isolation
-
Cool the reaction mixture to approximately 10°C.[5]
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Neutralize the mixture with a suitable base, such as sodium hydroxide solution.
-
Isolate the final product, 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole, by filtration.
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Wash the isolated solid with chilled water and dry.
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Logical Relationship: Synthesis Workflow
Caption: A flowchart illustrating the key stages in the synthesis of the target compound.
3. Biological Activity and Therapeutic Potential
(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine serves as a versatile scaffold for developing therapeutics targeting a range of diseases.
3.1. Dopamine Receptor Agonists for Parkinson's Disease
This compound is a key intermediate in the synthesis of Pramipexole, a well-established dopamine D2/D3 receptor agonist used in the treatment of Parkinson's Disease.[1][5] The (S)-enantiomer is crucial for the desired stereospecific binding to dopamine receptors. The agonistic activity at these receptors helps to alleviate the motor symptoms of Parkinson's disease by mimicking the effect of dopamine in the brain.
Signaling Pathway: Dopamine Receptor Agonism
Caption: The synthetic relationship between the core compound and the dopamine agonist Pramipexole.
3.2. Kinase Inhibition in Oncology
The scaffold is utilized to design dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK-3β).[2] These kinases are implicated in the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. By inhibiting CK2 and GSK-3β, these novel compounds aim to prevent the deactivation of the tumor suppressor protein PTEN, thereby restoring its ability to negatively regulate the oncogenic PI3K/AKT/mTOR pathway.[2]
Signaling Pathway: PI3K/AKT/mTOR Inhibition Strategy
Caption: The role of derivative compounds as dual inhibitors in the PI3K/AKT/mTOR pathway.
3.3. Antileukemic Activity
Derivatives of (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine have been synthesized and evaluated for their efficacy as antileukemic agents.[6] Studies have shown that certain derivatives, particularly those with electron-withdrawing groups on a phenyl ring of a thiourea moiety, exhibit significant cytotoxic effects against human leukemia cell lines (K562 and Reh).[6]
Quantitative Data: Cytotoxicity of Derivatives
| Compound | Substitution on Phenyl Ring | IC₅₀ (μM) on K562 cells | Reference |
| 5g | 2,4-dichloro | ~15 | [6] |
| Other derivatives | Electron-withdrawing groups | <60 | [6] |
Note: The data presented is for derivatives of the core compound, as specified in the cited literature.
Experimental Protocol: MTT Assay for Cytotoxicity [6]
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
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Cell Seeding:
-
Seed human leukemia cells (e.g., K562) in a 96-well plate at a specified density.
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Incubate the cells to allow for attachment and growth.
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-
Compound Treatment:
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Treat the cells with various concentrations of the synthesized (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine derivatives.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
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Incubate for a specified period (e.g., 24, 48, or 72 hours).
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-
MTT Addition:
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.
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Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
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-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
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4. Other Applications
Beyond its pharmaceutical applications, the compound has been explored as a corrosion inhibitor for mild steel in acidic environments.[1]
5. Safety and Handling
The compound is associated with the following GHS hazard statements:
Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338.[1][3] Appropriate personal protective equipment (PPE) should be used when handling this chemical. It should be stored in a cool, dry, and well-ventilated area.
(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine, with its defined stereochemistry and versatile chemical nature, is a compound of high value in medicinal chemistry. Its role as a precursor to the dopamine agonist Pramipexole is well-established. Furthermore, its potential as a scaffold for developing novel kinase inhibitors for cancer therapy and as a source of new antileukemic agents highlights its ongoing importance in drug discovery and development. This guide provides the foundational technical information required for researchers to effectively utilize this compound in their scientific endeavors.
References
- 1. (S)-(-)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole 97 106092-09-5 [sigmaaldrich.com]
- 2. (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine [benchchem.com]
- 3. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)- | C7H11N3S | CID 11521153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 5. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]
- 6. Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
